molecular formula C27H29NO5S2 B11663216 Dipropan-2-yl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate

Dipropan-2-yl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11663216
M. Wt: 511.7 g/mol
InChI Key: RMDVOAXWLOIJMZ-UHFFFAOYSA-N
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Description

2,4-BIS(PROPAN-2-YL) 3-METHYL-5-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure, and pH) is crucial in these processes to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives, including 2,4-BIS(PROPAN-2-YL) 3-METHYL-5-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE, undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Thiophene derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, they can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-BIS(PROPAN-2-YL) 3-METHYL-5-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C27H29NO5S2

Molecular Weight

511.7 g/mol

IUPAC Name

dipropan-2-yl 3-methyl-5-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C27H29NO5S2/c1-16(2)32-26(30)21-18(5)22(27(31)33-17(3)4)35-25(21)28-24(29)23(19-12-8-6-9-13-19)34-20-14-10-7-11-15-20/h6-17,23H,1-5H3,(H,28,29)

InChI Key

RMDVOAXWLOIJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC(C)C

Origin of Product

United States

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